molecular formula C15H11N3OS B5764382 N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B5764382
M. Wt: 281.3 g/mol
InChI Key: CUAQDYHIJBQWJV-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that features a thiadiazole ring fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzamide and thiadiazole derivatives.

Scientific Research Applications

N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. In cancer cells, it induces apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities. Its phenyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c19-13(11-7-3-1-4-8-11)16-15-18-17-14(20-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAQDYHIJBQWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901958
Record name NoName_1138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 3
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N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 4
N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

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